molecular formula C17H19N3O4S B6031883 methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate

methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate

Cat. No. B6031883
M. Wt: 361.4 g/mol
InChI Key: LOSJPCKRKHAIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT belongs to the class of thioester compounds and has been found to exhibit potent antioxidant and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This compound has been found to activate the Nrf2-ARE signaling pathway, which is responsible for regulating the expression of antioxidant and anti-inflammatory genes. This compound also inhibits the activity of the NF-κB signaling pathway, which is responsible for promoting inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. This compound has been found to reduce oxidative stress and inflammation, improve mitochondrial function, and protect against cell death. This compound has also been shown to improve cognitive function and reduce motor deficits in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound is also stable and can be stored for long periods without degradation. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This compound has been shown to improve cognitive function and reduce motor deficits in animal models of these diseases, and further research is needed to explore its potential clinical applications. Another area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. Finally, research is needed to explore the safety and toxicity of this compound in humans, as well as its potential drug interactions.

Synthesis Methods

The synthesis method of methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate involves the reaction of 4-hydroxy-6-propyl-2-pyrimidinethiol with methyl 2-chloro-3-formylbenzoate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-acetylcysteine to yield this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has been found to exhibit potent antioxidant and anti-inflammatory properties. This compound has been shown to protect against oxidative stress-induced cell damage and reduce inflammation in animal models of diseases such as Parkinson's disease, Alzheimer's disease, and cardiovascular diseases.

properties

IUPAC Name

methyl 2-[[2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-3-6-11-9-14(21)20-17(18-11)25-10-15(22)19-13-8-5-4-7-12(13)16(23)24-2/h4-5,7-9H,3,6,10H2,1-2H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSJPCKRKHAIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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